molecular formula C9H11ClO3S B1318513 4-Ethoxy-3-methylbenzenesulfonyl chloride CAS No. 69129-64-2

4-Ethoxy-3-methylbenzenesulfonyl chloride

Cat. No.: B1318513
CAS No.: 69129-64-2
M. Wt: 234.7 g/mol
InChI Key: JRNNYBPPOSWFCO-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 g/mol . It is a derivative of benzenesulfonyl chloride, featuring an ethoxy group at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is primarily used in organic synthesis as a sulfonylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-methylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-ethoxy-3-methylbenzene (4-ethoxy-3-methylphenol) using chlorosulfonic acid or sulfuryl chloride. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production and high yields.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used in the presence of a base (e.g., pyridine) to facilitate the substitution reaction.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

4-Ethoxy-3-methylbenzenesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a sulfonylating agent, it is used to introduce sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of sulfonated polymers and other materials with specific properties.

    Biological Research: It is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methylbenzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and the resulting sulfonyl derivative.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: The parent compound without the ethoxy and methyl substituents.

    4-Methoxybenzenesulfonyl Chloride: Similar structure with a methoxy group instead of an ethoxy group.

    3-Methylbenzenesulfonyl Chloride: Similar structure with only a methyl group at the 3-position.

Uniqueness

4-Ethoxy-3-methylbenzenesulfonyl chloride is unique due to the presence of both ethoxy and methyl groups, which can influence its reactivity and the properties of the resulting sulfonyl derivatives. The ethoxy group can provide additional steric hindrance and electronic effects, while the methyl group can affect the compound’s solubility and stability .

Properties

IUPAC Name

4-ethoxy-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-3-13-9-5-4-8(6-7(9)2)14(10,11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNNYBPPOSWFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589594
Record name 4-Ethoxy-3-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69129-64-2
Record name 4-Ethoxy-3-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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